

An In-depth Technical Guide to Lazurite Occurrences in Contact Metamorphic Rocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazurite, a tectosilicate mineral of the sodalite group, is renowned for its intense blue color, famously known as the main component of the semi-precious stone lapis lazuli.[1][2] Its formation is intrinsically linked to contact metamorphism, a geological process involving the alteration of rocks through heat and pressure from an intruding igneous body. This guide provides a comprehensive technical overview of the geological conditions, mineralogical associations, and physicochemical parameters governing the formation of **lazurite** in contact metamorphic environments.

Geological Formation and Occurrences

Lazurite primarily forms through the contact metamorphism of carbonate rocks, typically limestone or marble, that are rich in calcite and contain impurities such as pyrite.[2][3] The intrusion of magma provides the necessary heat and often introduces metasomatic fluids enriched in elements like sodium, sulfur, and chlorine, which are crucial for **lazurite**'s crystallization.[4][5] This process commonly occurs in skarn deposits, which are zones of calc-silicate minerals formed at the contact between silicate and carbonate rocks.[4]

The world's most significant **lazurite** deposits, prized for their quality, are found in the Sar-e-Sang district of Badakhshan, Afghanistan, and in the Lake Baikal region of Siberia, Russia.[6]

[7] Smaller occurrences have also been reported in locations such as Crestmore, California, USA.[8]

Sar-e-Sang, Afghanistan

The Sar-e-Sang deposit is located within Archean-age marbles of the Sakhi formation.[1][4] **Lazurite** occurs in lens-like bodies, up to 6 meters thick, that have formed through metasomatic reactions between granitoids and the host carbonate rocks.[1][4] The geological setting points to a high-temperature, high-pressure regional metamorphism event.[6]

Lake Baikal, Russia

In the Lake Baikal region, **lazurite** deposits are found in magnesium skarns.[7][9] The formation is associated with the replacement of dolomites by skarn due to the influence of high-alkali magmatic intrusions.[7] The **lazurite**-bearing rocks in this region are often referred to as calciphyres.[10]

Physicochemical Conditions of Formation

The formation of **lazurite** is constrained to specific pressure-temperature (P-T) conditions and requires a particular geochemical environment.

Quantitative Data on Formation Conditions

Parameter	Sar-e-Sang, Afghanistan	Lake Baikal, Russia	Experimental Synthesis
Temperature	550-750°C[10] (Peak metamorphic conditions for associated scapolite- bearing rocks: 750°C) [4]	~600°C (Metasomatic origin)[10]	1200°C[11]
Pressure	1.3-1.4 GPa (Peak metamorphic conditions for associated scapolite- bearing rocks)[4]	Not specified	0.5 GPa[11]
Protolith	Limestone/Marble[3]	Dolomitic Marbles[7]	Not Applicable
Metamorphic Facies	High-pressure amphibolite to granulite facies[4]	Not specified	Not Applicable

Mineralogical Associations

Lazurite is typically found in association with a characteristic suite of minerals that reflect the chemistry of the protolith and the metasomatic fluids.

Common Mineral Assemblages

Mineral	Sar-e-Sang, Afghanistan	Lake Baikal, Russia	General Occurrences
Lazurite	Present[6]	Present[7][9]	Key mineral
Calcite	Present[6]	Present[7]	Common matrix
Pyrite	Present[6]	Present[7]	Common accessory
Diopside	Present[6]	Present[7]	Common calc-silicate
Forsterite	Present[6]	Not specified	Common in Mg-rich marbles
Sodalite	Present[4]	Present[10]	Sodalite-group member
Haüyne	Present[4]	Present[10]	Sodalite-group member
Phlogopite	Present[6]	Present[7]	Common in Mg-rich skarns
Scapolite	Present[4]	Present[10]	Common metasomatic mineral
Nepheline	Not specified	Present[7]	Feldspathoid
Afghanite	Present[6]	Present[7]	Feldspathoid

Lazurite Formation Pathway

The formation of **lazurite** from precursor minerals in a carbonate protolith involves a series of complex metasomatic reactions. The following diagram illustrates a simplified logical relationship of this transformation.

Click to download full resolution via product page

Caption: Simplified pathway for lazurite formation.

Experimental Protocols

The synthesis of **lazurite** and related sodalite-group minerals under laboratory conditions provides insights into their formation mechanisms. While detailed step-by-step protocols are often proprietary, the general methodologies can be summarized.

Hydrothermal Synthesis of Sodalite-Group Minerals

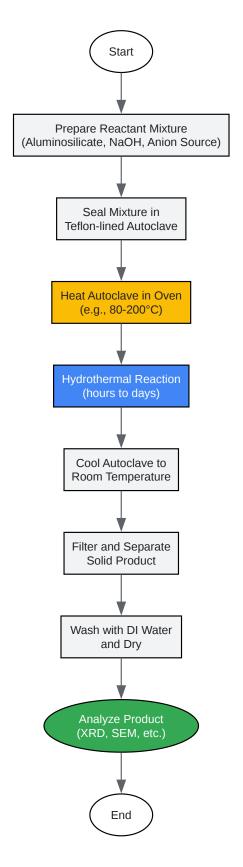
This method mimics the natural hydrothermal processes involved in **lazurite** formation.

Objective: To synthesize sodalite-group minerals from precursor materials in an aqueous solution at elevated temperature and pressure.

Apparatus:

- Autoclave (Teflon-lined stainless steel vessel)
- Oven or furnace for heating the autoclave
- Filtration apparatus
- Drying oven

Reagents:


- Aluminosilicate source (e.g., kaolinite, metakaolinite, or a mixture of sodium aluminate and sodium silicate)
- Alkaline solution (e.g., sodium hydroxide)
- Source of additional anions (e.g., sodium chloride for sodalite, sodium sulfate for nosean/haüyne, sodium sulfide/polysulfide for lazurite)

General Procedure:

- The aluminosilicate source is mixed with the alkaline solution and the source of additional anions in the Teflon liner of the autoclave.
- The autoclave is sealed and placed in an oven.
- The temperature is raised to the desired synthesis temperature (typically 80-200°C for sodalite).
- The reaction is allowed to proceed for a specific duration (e.g., several hours to days).
- The autoclave is cooled to room temperature.

- The solid product is separated from the solution by filtration.
- The product is washed with deionized water and dried in an oven.

Click to download full resolution via product page

Caption: General workflow for hydrothermal synthesis.

High-Pressure, High-Temperature Synthesis

This method is employed to investigate mineral stability and phase relations at conditions analogous to deep crustal and upper mantle environments.

Objective: To synthesize **lazurite** at high pressures and temperatures to understand its stability field.

Apparatus:

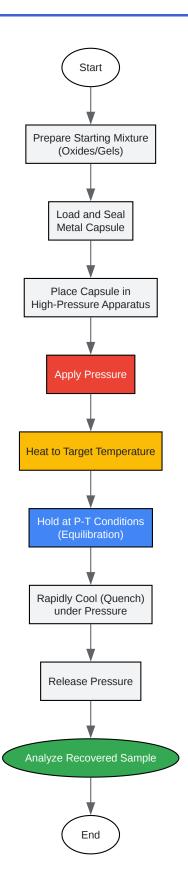
- Piston-cylinder apparatus or multi-anvil press
- Furnace assembly within the pressure vessel
- Capsule material (e.g., platinum, gold) to contain the sample

Reagents:

- Starting mixture of oxides or gels with the desired stoichiometry of lazurite (e.g., Na₂O, CaO, Al₂O₃, SiO₂, CaS, CaSO₄).
- Redox buffer may be used to control oxygen fugacity.

General Procedure:

- The starting materials are intimately mixed and loaded into a metal capsule.
- The capsule is sealed (e.g., by welding).
- The capsule is placed within the furnace assembly of the high-pressure apparatus.
- The desired pressure is applied to the sample.
- The sample is heated to the target temperature.



- The experiment is held at the desired P-T conditions for a set duration to allow for equilibration.
- The experiment is quenched by turning off the power to the furnace, rapidly cooling the sample while maintaining pressure.
- The pressure is slowly released.
- The recovered sample is extracted from the capsule and analyzed.

Click to download full resolution via product page

Caption: General workflow for high-pressure synthesis.

Analytical Techniques for Characterization

A variety of analytical techniques are employed to characterize **lazurite** and its associated minerals, providing data on their chemical composition, structure, and physical properties.

- Electron Probe Microanalysis (EPMA): Used to determine the quantitative elemental composition of **lazurite** and other minerals at the micrometer scale.[10]
- X-ray Diffraction (XRD): Employed to identify the crystal structure of lazurite and associated mineral phases.[10]
- Raman and Infrared (IR) Spectroscopy: These techniques are used to identify the presence of specific molecular groups, particularly the sulfur species (sulfate, sulfide, polysulfides) that are crucial for **lazurite**'s color.[10]
- Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):
 Provides high-resolution imaging of mineral textures and semi-quantitative elemental analysis.
- Fluid Inclusion Analysis: Microthermometry of fluid inclusions trapped within minerals can provide information about the temperature, pressure, and composition of the metasomatic fluids involved in **lazurite** formation.

Conclusion

The occurrence of **lazurite** in contact metamorphic rocks is a fascinating example of complex mineral genesis driven by the interplay of temperature, pressure, and fluid chemistry. Understanding the specific conditions and processes that lead to the formation of this vibrant blue mineral has significant implications for mineral exploration, geochemistry, and materials science. This guide has provided a technical overview of the key aspects of **lazurite** formation, from its geological context to the experimental methods used to study it. Further research, particularly in obtaining more detailed quantitative mineralogical data from various deposits and refining experimental synthesis protocols, will continue to enhance our understanding of this captivating mineral.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. grokipedia.com [grokipedia.com]
- 2. Flow chart of experimental synthesis of hydro-sodalite. [ijmmm.ustb.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. saltworkconsultants.com [saltworkconsultants.com]
- 6. gia.edu [gia.edu]
- 7. mindat.org [mindat.org]
- 8. mindat.org [mindat.org]
- 9. Spectroscopic and Crystal-Chemical Features of Sodalite-Group Minerals from Gem Lazurite Deposits [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lazurite Occurrences in Contact Metamorphic Rocks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171647#lazurite-occurrences-in-contact-metamorphic-rocks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com